Isoosajin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

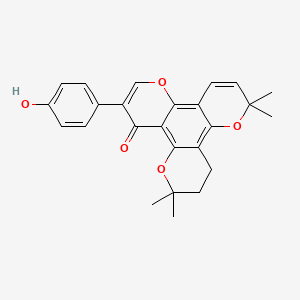

ISOOSAJIN est un dérivé d'isoflavone naturel avec la formule moléculaire C25H24O5 et un poids moléculaire de 404,46 g/mol . Il s'agit d'un produit cyclisé de l'osajine, qui est extrait des fruits de Maclura pomifera . This compound a suscité un intérêt considérable en raison de ses activités biologiques potentielles et de ses applications dans divers domaines scientifiques.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

ISOOSAJIN peut être synthétisé à partir de l'osajine par une réaction de cyclisation . La procédure générale implique le chauffage de l'osajine avec de l'acide acétique glacial à 100 °C, suivi de l'ajout goutte à goutte d'acide sulfurique . Le mélange réactionnel est agité à température ambiante et surveillé par chromatographie sur couche mince (CCM) en utilisant un système de solvant hexane/acétate d'éthyle (1:1) . La réaction est stoppée en versant le mélange dans de l'eau froide, et le solide résultant est recueilli par filtration .

Méthodes de production industrielle

Les étapes clés comprennent l'extraction de l'osajine des fruits de Maclura pomifera, suivie de la réaction de cyclisation dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions

ISOOSAJIN subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites correspondantes.

Substitution : this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle dans des conditions basiques ou acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués d'this compound, qui peuvent avoir des activités et des propriétés biologiques différentes.

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme précurseur pour la synthèse d'autres composés bioactifs et comme composé modèle pour l'étude de la chimie des isoflavones.

Biologie : this compound a été étudié pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses potentielles.

Médecine : Des recherches ont montré qu'this compound pourrait avoir un potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les troubles inflammatoires.

Industrie : this compound et ses dérivés sont utilisés dans le développement de produits pharmaceutiques, nutraceutiques et cosmétiques.

Mécanisme d'action

Le mécanisme d'action d'this compound implique son interaction avec diverses cibles moléculaires et voies. This compound exerce ses effets en modulant l'activité des enzymes, des récepteurs et des voies de signalisation impliquées dans le stress oxydatif, l'inflammation et la prolifération cellulaire. Par exemple, il a été démontré qu'this compound inhibe l'activité de certaines enzymes impliquées dans la production d'espèces réactives de l'oxygène, réduisant ainsi le stress oxydatif et l'inflammation.

Applications De Recherche Scientifique

ISOOSAJIN has a wide range of scientific research applications, including:

Chemistry: this compound is used as a precursor for the synthesis of other bioactive compounds and as a model compound for studying isoflavone chemistry.

Biology: this compound has been studied for its potential antioxidant, anti-inflammatory, and anticancer properties.

Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: this compound and its derivatives are used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.

Mécanisme D'action

The mechanism of action of ISOOSAJIN involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Composés similaires

Osajine : Le composé parent dont est dérivé ISOOSAJIN.

Isopomiférine : Un autre dérivé cyclisé de l'osajine avec des activités biologiques similaires.

Pomiférine : Une isoflavone apparentée extraite de Maclura pomifera avec des propriétés biologiques distinctes.

Unicité d'this compound

This compound est unique en raison de sa structure cyclisée spécifique, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à son composé parent osajine et à d'autres isoflavones apparentées. Sa structure unique permet des interactions spécifiques avec les cibles moléculaires, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.

Activité Biologique

Isoosajin, a prenylated isoflavone derived from the fruit of Maclura pomifera, has garnered attention for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and potential antiviral effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is structurally related to other isoflavones and has been characterized through various spectroscopic techniques. The compound exhibits a prenyl group that enhances its biological activity compared to non-prenylated isoflavones. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 342.34 g/mol |

| Melting Point | 140-142 °C |

1. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been reported to inhibit the proliferation of cancer cells through multiple mechanisms, including:

- MYC Inhibition : this compound disrupts the MYC regulatory network in neuroblastoma cells, leading to decreased MYCN protein levels and triggering apoptosis. This effect was validated across several MYC-amplified cancer models, indicating a dose-dependent relationship with cell viability and apoptosis markers like cleaved caspase-3 .

- Cell Cycle Regulation : Studies indicated that this compound affects key cell cycle regulatory pathways, notably inhibiting E2F targets and G2M checkpoints, which are crucial for cancer cell division .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by:

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models, suggesting its potential use in treating inflammatory diseases .

3. Antiviral Potential

Recent studies have explored the antiviral properties of this compound against viruses such as SARS-CoV-2. Preliminary in silico docking studies suggest that this compound may interact with viral proteins, potentially inhibiting viral replication . However, further empirical studies are needed to establish its efficacy against specific viral targets.

Study 1: Anticancer Efficacy

A study investigating the efficacy of this compound on neuroblastoma cells demonstrated a significant reduction in cell viability at concentrations ranging from 5 µM to 20 µM over a 48-hour period. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with this compound led to a marked increase in apoptotic cells compared to control groups.

Study 2: Anti-inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound administration resulted in a significant decrease in inflammatory markers. The study highlighted a reduction in NF-kB activation, suggesting that this compound may exert its anti-inflammatory effects through modulation of this key transcription factor.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MYC signaling | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Antiviral | Potential inhibition of viral proteins |

Table 2: IC50 Values for this compound

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Neuroblastoma | 10 | Induces apoptosis |

| Colon Cancer | 15 | Inhibits cell proliferation |

| LPS-stimulated Macrophages | 20 | Reduces TNF-alpha production |

Propriétés

Numéro CAS |

5745-54-0 |

|---|---|

Formule moléculaire |

C25H24O5 |

Poids moléculaire |

404.5 g/mol |

Nom IUPAC |

5-(4-hydroxyphenyl)-10,10,16,16-tetramethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,4,7,13,17-pentaen-6-one |

InChI |

InChI=1S/C25H24O5/c1-24(2)11-9-16-21(29-24)17-10-12-25(3,4)30-23(17)19-20(27)18(13-28-22(16)19)14-5-7-15(26)8-6-14/h5-9,11,13,26H,10,12H2,1-4H3 |

Clé InChI |

FMCWKGDGAHVFMC-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC2=C3C(=C4C(=C2O1)C(=O)C(=CO4)C5=CC=C(C=C5)O)C=CC(O3)(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.